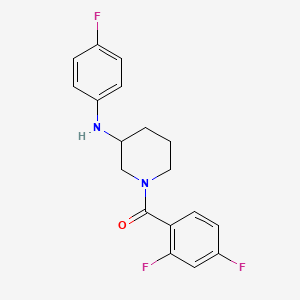

![molecular formula C22H20N2O2 B6115255 5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6115255.png)

5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one” is a uniquely functionalized derivative of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one . It has been synthesized and evaluated for potential antileishmanial efficacy against visceral leishmaniasis (VL) .

Synthesis Analysis

The synthesis of this compound involves a post-Ugi modification strategy . The production of new hybrid molecules was carried out using a two-stage method . The reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide gave the corresponding hydrazinocarbothioamides . The reaction of the latter with DMAD led to the target compound in high yields .Molecular Structure Analysis

The molecular structure of this compound includes fragments of pyrrolo[3,2,1-ij]quinolin-2-one and thiazole, connected through a hydrazine linker .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of intermediate A in the first step, which undergoes subsequent intramolecular nucleophilic cyclization with participation of the N atom and the ester C=O group to form a five-membered cyclic system B .Physical And Chemical Properties Analysis

The in vitro pharmacokinetic study ascertained the stability of the compound in both simulated gastric fluid and simulated intestinal fluid .Mécanisme D'action

Target of Action

The primary targets of this compound are the Xa and XIa factors . These factors play a crucial role in the coagulation cascade, which is a complex process that leads to blood clotting. Inhibition of these factors can prevent the formation of blood clots, making this compound potentially useful in the treatment of conditions such as deep vein thrombosis and pulmonary embolism .

Mode of Action

The compound interacts with its targets (Xa and XIa factors) by binding to their active sites, thereby inhibiting their function . This results in the prevention of the conversion of prothrombin to thrombin, a key step in the coagulation cascade. By inhibiting this step, the compound effectively prevents the formation of blood clots .

Biochemical Pathways

The compound affects the coagulation cascade, a biochemical pathway that leads to blood clotting. By inhibiting the Xa and XIa factors, the compound prevents the conversion of prothrombin to thrombin, thereby stopping the formation of fibrin, the main component of blood clots . The downstream effects of this include a reduction in the risk of conditions caused by blood clots, such as stroke and heart attack .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are crucial in determining its bioavailability. In vitro pharmacokinetic studies have confirmed the stability of this compound in both simulated gastric fluid and simulated intestinal fluid . This suggests that the compound could be effectively absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and then excreted .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of the Xa and XIa factors, leading to a reduction in the formation of thrombin . This, in turn, prevents the formation of fibrin and the subsequent formation of blood clots . At the cellular level, this can prevent the blockage of blood vessels, thereby reducing the risk of conditions such as stroke and heart attack .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH and temperature can affect the compound’s stability and its interaction with its targets . Furthermore, the presence of other substances in the body, such as food or other drugs, can also influence the compound’s absorption and metabolism, thereby affecting its efficacy .

Safety and Hazards

Propriétés

IUPAC Name |

10-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-methyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraen-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2/c1-14-11-16-7-4-8-18-20(16)24(14)13-19(21(18)25)22(26)23-10-9-15-5-2-3-6-17(15)12-23/h2-8,13-14H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAISIGSVWMNOER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C3N1C=C(C(=O)C3=CC=C2)C(=O)N4CCC5=CC=CC=C5C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-1,2-oxazinane](/img/structure/B6115185.png)

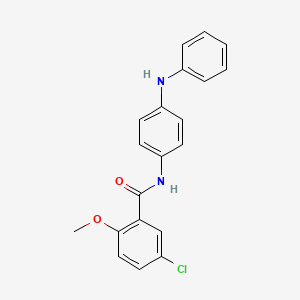

![3-[(2-hydroxy-3-methoxybenzylidene)amino]-2-(2-hydroxy-3-methoxyphenyl)-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B6115199.png)

![7,8-dimethyl-3-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B6115202.png)

![2-benzyl-5-imino-6-(1H-indol-3-ylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B6115206.png)

![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-5-[(2-fluorophenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6115221.png)

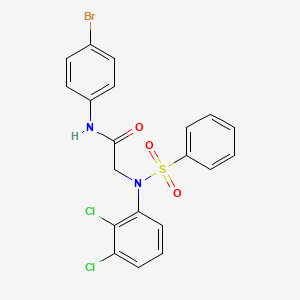

![3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(4-fluorobenzyl)propanamide](/img/structure/B6115237.png)

![2-ethoxy-6-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6115244.png)

![4-(3-{[{2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B6115252.png)

![methyl 2,2-dimethyl-4,6-dioxo-5-{1-[2-(6-phenanthridinyl)hydrazino]butylidene}cyclohexanecarboxylate](/img/structure/B6115265.png)

![5,8,8-trimethyl-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B6115276.png)

![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B6115277.png)